Home > Products > Screening Compounds P11422 > N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide - 2034596-33-1

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide

Catalog Number: EVT-2849909
CAS Number: 2034596-33-1
Molecular Formula: C21H27N5O
Molecular Weight: 365.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound, synthesized and tested for cytotoxic activity against breast cancer cell lines [], displays a pyridin-4-yl acetamide moiety similar to the target compound. It demonstrates good cytotoxicity against cancerous cell lines (IC50 value 27.7–39.2 µM) and low toxicity on normal cell lines (NIH-3T3, IC50 value > 100 µM) [].

Relevance: This compound and N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide share the pyridinyl acetamide core, differing in the pyridine substitution position (4 vs 3) and the heterocyclic ring system linked to the piperidine. [https://www.semanticscholar.org/paper/6d123b5f0a797a5c3035e50474cc76d06871f8b0] []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives

Compound Description: This series of compounds were designed and synthesized for their potential antimicrobial, antioxidant, and anti-inflammatory activities []. They feature a pyridin-4-yl group linked to a triazole ring, which is further connected to an acetamide moiety. Several derivatives exhibited promising biological activities, with electron-withdrawing groups on the phenyl ring enhancing the activity [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: This compound is a potent and selective CGRP receptor antagonist designed using structure-based drug design []. It features a pyridin-4-yl group within a complex heterocyclic system. It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble ACAT-1 inhibitor with a 229-fold selectivity over ACAT-2 []. This compound contains a pyridin-3-yl acetamide moiety connected to a piperazine linker. This specific design greatly enhances its aqueous solubility and oral absorption compared to similar compounds with a 6-methylene linker [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487, a potent and selective CXCR3 antagonist, exhibits dose- and time-dependent pharmacokinetics in humans []. This compound features a pyridin-3-yl methyl group attached to an acetamide moiety. It undergoes CYP3A-mediated metabolism, forming two primary metabolites, one of which inhibits CYP3A, contributing to its time-dependent pharmacokinetics [].

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides

Compound Description: This series of compounds was synthesized as potential antiallergic agents []. These derivatives feature an indol-3-yl group linked to an acetamide or propanamide moiety, with a pyridin-4-yl substituent on the amide nitrogen. N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (compound 45) demonstrated potent antiallergic activity, surpassing astemizole in histamine release inhibition and showing promising in vivo efficacy [].

2,4,6-trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

Compound Description: This compound is a pharmaceutical composition designed for the treatment of various diseases []. It features a pyridin-2-yl group linked to a piperidine ring, which is further connected to a benzamide moiety.

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

Compound Description: This compound, CBS-3595, functions as a dual p38α MAPK/PDE-4 inhibitor []. This dual inhibition exhibits potent suppression of tumor necrosis factor alpha release and was further evaluated in preclinical studies in various animal models and a phase I clinical trial in healthy volunteers []. It features a pyridin-2-yl group linked to an imidazole ring, which is further connected to an acetamide moiety.

6-methyl-2-[4-methyl-phenyl]imidazo[1,2-a]pyridine-3-N,N-dimethylacetamide (Zolpidem)

Compound Description: Zolpidem is a widely prescribed sedative-hypnotic drug used for the treatment of insomnia []. Its synthesis involves the preparation of 2-[6-methyl-2-(4-methyl-phenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, which is then converted to Zolpidem tartrate [].

Relevance: Zolpidem's structure, containing an imidazo[1,2-a]pyridine moiety linked to a dimethylacetamide group, shares some similarities with N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide. Both compounds feature a nitrogen-containing heterocyclic ring system linked to an acetamide, but the target compound uses a pyridinyl acetamide attached to a tetrahydroquinazoline-substituted piperidine, while Zolpidem uses an imidazo[1,2-a]pyridine directly linked to a dimethylacetamide group []. [https://www.semanticscholar.org/paper/ee3eaf9a6903072a1979bf3f8cbd2fca7815b406] []

2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (9)

Compound Description: This compound exhibits potent 5-HT2 antagonist activity []. Its synthesis involves several steps starting from 1-acetyl-4-(2,4-difluorobenzoyl)piperidine and utilizes a triazolopyridine core structure linked to a piperidine substituted with a benzo[b]furan group [].

6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: Compound 5a, a potent and orally bioavailable RORγt inverse agonist, demonstrates strong inhibitory activity against RORγt and a favorable pharmacokinetic profile []. It emerged from structure-activity relationship studies focusing on enhancing the metabolic stability and central piperazine core of a known piperazine RORγt inverse agonist [].

Relevance: While sharing the piperidine structural motif with N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide, compound 5a utilizes a triazolopyridine scaffold linked to a nicotinamide group, distinct from the tetrahydroquinazoline and pyridin-3-yl acetamide present in the target compound []. [https://www.semanticscholar.org/paper/8e90813c84f3efc7586ad3ab8ea391047bac56df] []

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that exhibits dual, hyperalgesic, and analgesic effects in rats []. These effects are related to its occupancy of 5-HT1A receptors and its concentration in blood and brain, demonstrating a time course paralleling receptor occupancy and compound presence []. Its structure features a piperidine ring system linked to a pyridin-2-ylmethyl group and a fluorophenyl methanone moiety.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate

Compound Description: This compound is a novel antimicrobial agent, a teraryl oxazolidinone derivative, with an enhanced safety profile and efficacy []. It displays better antibacterial activity against tested bacteria compared to other analogues and exhibits a promising safety profile in toxicity assays [].

Relevance: While this compound and N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide share a pyridinyl group and an acetamide moiety, they differ significantly in their overall structure. The target compound features a tetrahydroquinazoline and piperidine ring system linked to a pyridin-3-yl acetamide, while this compound incorporates a pyrazolyl-substituted oxazolidinone core []. [https://www.semanticscholar.org/paper/016d15196373b135b79924a768bf58ae2669ffc3] []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) that is more selective than Sumatriptan (a non-selective 5-HT1B/1D agonist used in migraine treatment) []. It demonstrates greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors, making it a promising candidate for clinical investigation [].

Properties

CAS Number

2034596-33-1

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-pyridin-3-ylacetamide

Molecular Formula

C21H27N5O

Molecular Weight

365.481

InChI

InChI=1S/C21H27N5O/c1-15-23-19-7-3-2-6-18(19)21(24-15)26-11-8-17(9-12-26)25-20(27)13-16-5-4-10-22-14-16/h4-5,10,14,17H,2-3,6-9,11-13H2,1H3,(H,25,27)

InChI Key

QJRZWTQGAAWDLD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CN=CC=C4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.